molecular formula C14H20ClN3O3 B1213184 Arimoclomol CAS No. 289893-25-0

Arimoclomol

Cat. No.: B1213184
CAS No.: 289893-25-0
M. Wt: 313.78 g/mol
InChI Key: SGEIEGAXKLMUIZ-CYBMUJFWSA-N
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Description

Arimoclomol is a small molecule drug that is being developed for the treatment of neurodegenerative diseases. It is a synthetic derivative of the naturally occurring compound clomipramine, and has been shown to have a wide range of beneficial effects on the central nervous system. This compound has been studied in pre-clinical and clinical trials for the treatment of diseases such as Alzheimer's, Parkinson's, and Huntington's.

Scientific Research Applications

Arimoclomol in Amyotrophic Lateral Sclerosis (ALS) Therapy

This compound has been identified as a potential therapeutic agent for ALS, a neurodegenerative disease. It works by amplifying heat shock protein expression, which is crucial in cellular stress responses. This amplification is believed to improve survival and muscle function in ALS, particularly in familial ALS caused by mutations in the superoxide dismutase gene. Clinical trials have demonstrated the safety of this compound in ALS patients (Lanka et al., 2009); (Cudkowicz et al., 2008); (Kalmar et al., 2014).

Potential for Treating Neurodegenerative Disorders

This compound's ability to enhance heat shock protein expression makes it a candidate for treating various neurodegenerative diseases. It has shown efficacy in preclinical models, rescuing motor neurons and improving neuromuscular function. This suggests its potential in treating other neurodegenerative disorders beyond ALS, like spinal and bulbar muscular atrophy (Phukan, 2010); (Malik et al., 2013).

Use in Treating Niemann-Pick Disease Type C

This compound has been studied for its effectiveness in Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder. Clinical trials indicated that this compound could potentially stabilize disease severity, particularly in patients receiving miglustat as part of their routine care, thus demonstrating its promise as a treatment option for NPC (Mengel et al., 2021).

This compound in Inclusion Body Myositis

Inclusion Body Myositis (IBM) is another area where this compound has been explored. The drug's ability to modulate the heat shock response makes it a potential treatment for IBM. Early-phase clinical trials have shown that this compound is safe and well-tolerated in patients with IBM, indicating the need for further research in this area (Ahmed et al., 2016).

Role in Enhancing Heat Shock Protein Response

Studies have also shown that this compound can enhance the heat shock protein response in various cellular and animal models, suggesting its broad potential in conditions where cellular stress response plays a crucial role. This includes its application in ALS and potentially other diseases where protein misfolding and aggregation are key pathological features (Kalmar et al., 2008); (Bloomer et al., 2010).

Mechanism of Action

Target of Action

Arimoclomol, also known as this compound (USAN) or BRX-220 FREE BASE, is designed to stimulate a natural cellular protein repair pathway by activating compounds called “molecular chaperones” . The primary targets of this compound are these molecular chaperones, particularly Hsp70 . These chaperones play a crucial role in maintaining protein homeostasis within cells .

Mode of Action

This compound functions by amplifying the production of Heat Shock Proteins (HSPs), a group of proteins that are upregulated in response to stress . HSPs assist in the proper folding of proteins, preventing the aggregation of misfolded proteins that can result in cellular damage and disease . By activating these molecular chaperones, this compound enhances the cell’s ability to repair damaged proteins .

Biochemical Pathways

The activation of molecular chaperones by this compound triggers the heat shock response, a protective cellular mechanism that helps cells cope with stress . This response leads to the upregulation of HSPs, which then work to repair or degrade damaged proteins and prevent their aggregation . In this way, this compound can potentially treat a broad range of diseases where protein aggregation plays a role .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The activation of molecular chaperones by this compound leads to the repair of damaged proteins and prevention of their aggregation . This can result in improved cellular function and a reduction in disease symptoms. For example, in Niemann-Pick Disease Type C (NPC), a genetic neurodegenerative disease, this compound is believed to help clear lipid build-up in cells, improving lysosomal function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the patient’s age, disease progression, and other individual factors

Safety and Hazards

Arimoclomol is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Zevra Therapeutics has resubmitted its New Drug Application (NDA) for Arimoclomol for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration (FDA) on December 22, 2023 . The company expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission . Research presented at WORLD Symposium™ 2023 included an interim analysis from the ongoing four-year open-label extension of the Phase 2/3 clinical trial of this compound .

Biochemical Analysis

Biochemical Properties

Arimoclomol plays a crucial role in biochemical reactions by stimulating the production of heat shock proteins (HSPs), particularly HSP70. These molecular chaperones help in the proper folding of proteins, preventing the aggregation of misfolded proteins that can lead to cellular dysfunction. This compound interacts with enzymes such as superoxide dismutase and proteins involved in the heat shock response . The nature of these interactions involves the activation of these proteins, which in turn enhances their ability to repair damaged proteins and maintain cellular homeostasis.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the production of heat shock proteins in stressed cells, thereby enhancing their ability to cope with protein misfolding and aggregation . This drug influences cell function by improving lysosomal function, which is crucial for the degradation and recycling of cellular waste. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by promoting the clearance of damaged proteins and reducing cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of heat shock proteins through a unique ‘molecular chaperone’ co-induction mechanism . This compound binds to heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins. This binding enhances the transcriptional activity of HSF1, leading to increased production of heat shock proteins such as HSP70 . These proteins then assist in the proper folding of newly synthesized proteins and the repair of damaged ones, thereby maintaining protein homeostasis within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug has shown stability in various in vitro and in vivo studies, maintaining its efficacy in promoting the production of heat shock proteins over extended periods . Long-term effects of this compound include sustained improvement in cellular function and reduction in protein aggregation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound can effectively increase the production of heat shock proteins and improve cellular function without causing significant adverse effects . Higher doses may lead to toxic effects, including cellular stress and potential damage to tissues. Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate protein homeostasis and cellular stress responses. It interacts with enzymes such as superoxide dismutase and other cofactors involved in the heat shock response . These interactions help in maintaining the balance of protein synthesis, folding, and degradation within the cell. This compound also affects metabolic flux by promoting the clearance of damaged proteins and reducing the accumulation of toxic protein aggregates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be administered orally and is absorbed into the bloodstream, from where it is distributed to different tissues . Within cells, this compound interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments. The drug’s localization and accumulation within cells are influenced by its interactions with molecular chaperones and other proteins involved in the heat shock response .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on protein folding and repair. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . These modifications help in directing this compound to areas of the cell where it can interact with heat shock proteins and other molecular chaperones, thereby enhancing its activity and function in maintaining protein homeostasis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Arimoclomol involves the reaction of 4-chlorobenzene-1-sulfonamide with 2-amino-2-(hydroxymethyl)propane-1,3-diol in the presence of a base to form the desired product.", "Starting Materials": [ "4-chlorobenzene-1-sulfonamide", "2-amino-2-(hydroxymethyl)propane-1,3-diol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzene-1-sulfonamide and 2-amino-2-(hydroxymethyl)propane-1,3-diol in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain Arimoclomol as a white solid." ] }

289893-25-0

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride

InChI

InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/t13-/m1/s1

InChI Key

SGEIEGAXKLMUIZ-CYBMUJFWSA-N

Isomeric SMILES

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O

289893-25-0

synonyms

arimoclomol
BRX-220
BRX220

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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